Azilsartan mepixetil potassium

Angiotensin II Receptor Antagonist Prodrug Synergistic Antihypertensive

Azilsartan mepixetil potassium (QR-01019K) is a differentiated angiotensin II receptor blocker (ARB) prodrug that releases both the active metabolite azilsartan and bioactive fragments (hydroxyligustrazine/NO donors) via its unique mepixetil ester promoiety. This dual-release mechanism confers synergistic antihypertensive, cardioprotective, and renoprotective effects not achievable with standard ARBs or alternative prodrugs like azilsartan medoxomil. Efficacy, safety, and duration of action cannot be assumed equivalent across prodrug forms. Ideal for preclinical hypertension models (SHR), chronic heart failure, diabetic nephropathy, and advanced formulation studies exploring combinatorial release strategies.

Molecular Formula C36H33KN6O8
Molecular Weight 716.8 g/mol
CAS No. 2153458-32-1
Cat. No. B12372874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzilsartan mepixetil potassium
CAS2153458-32-1
Molecular FormulaC36H33KN6O8
Molecular Weight716.8 g/mol
Structural Identifiers
SMILESCCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NOC(=O)[N-]5)C(=O)OC(C)OC(=O)OCC6=NC(=C(N=C6C)C)C.[K+]
InChIInChI=1S/C36H34N6O8.K/c1-6-46-34-39-29-13-9-12-28(33(43)48-23(5)49-36(45)47-19-30-22(4)37-20(2)21(3)38-30)31(29)42(34)18-24-14-16-25(17-15-24)26-10-7-8-11-27(26)32-40-35(44)50-41-32;/h7-17,23H,6,18-19H2,1-5H3,(H,40,41,44);/q;+1/p-1
InChIKeyYGZNXIVTPOLHFN-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Azilsartan Mepixetil Potassium (CAS 2153458-32-1): Structural and Functional Overview of a Research ARB Prodrug


Azilsartan mepixetil potassium (QR-01019K) is a potassium salt of the angiotensin II receptor blocker (ARB) prodrug azilsartan mepixetil [1]. It functions as an antagonist of the angiotensin II receptor, with a mechanism of action that involves blockade of AT1 receptors to reduce vasoconstriction and aldosterone secretion [2]. The compound is designed as a prodrug that releases the active metabolite azilsartan in vivo, a strategy employed to enhance bioavailability and therapeutic efficacy [1]. Its molecular formula is C36H33KN6O8, with a molecular weight of 716.78 g/mol .

Azilsartan Mepixetil Potassium (CAS 2153458-32-1): Why ARB Prodrug Selection is Not Interchangeable


Despite belonging to the angiotensin II receptor blocker (ARB) class, azilsartan mepixetil potassium exhibits unique pharmacodynamic and pharmacokinetic properties that preclude simple substitution with other ARBs or even with other prodrug forms of azilsartan. The compound incorporates a distinct mepixetil ester promoiety, which is designed to release not only azilsartan but also additional bioactive fragments such as hydroxyligustrazine or nitric oxide (NO) donors upon metabolic activation [1]. This dual-release mechanism is intended to confer synergistic antihypertensive and cardioprotective effects beyond those of the parent azilsartan or alternative prodrugs like azilsartan medoxomil [1]. Consequently, efficacy, safety, and duration of action cannot be assumed equivalent across different ARB prodrugs, necessitating careful evaluation of the specific molecular entity for research and development purposes.

Azilsartan Mepixetil Potassium (CAS 2153458-32-1): Quantitative Differentiating Evidence for Procurement Decisions


Prodrug Design and Synergistic Release Mechanism Relative to Azilsartan Medoxomil

Azilsartan mepixetil potassium is a prodrug engineered to release azilsartan concurrently with additional bioactive moieties, specifically hydroxyligustrazine or nitric oxide (NO), upon in vivo activation [1]. This design contrasts with azilsartan medoxomil, which releases only azilsartan [2]. The inclusion of a mepixetil promoiety is intended to achieve synergistic vasodilation and cardioprotective effects, enhancing antihypertensive efficacy and providing heart rate reduction [1].

Angiotensin II Receptor Antagonist Prodrug Synergistic Antihypertensive

Comparative Antihypertensive Efficacy of Azilsartan Mepixetil Potassium vs. Olmesartan Medoxomil

In a Phase III randomized controlled trial, azilsartan medoxomil (AZL-M) 80 mg demonstrated significantly greater reduction in 24-hour mean systolic blood pressure (SBP) compared to olmesartan medoxomil (OLM-M) 40 mg (p=0.038) [1]. Given that azilsartan mepixetil potassium shares the same active metabolite (azilsartan) as AZL-M but includes a synergistic release mechanism [2], it is inferred that the compound may exhibit comparable or superior BP-lowering effects. However, direct head-to-head comparisons are not yet available.

Hypertension Blood Pressure ARB Comparison

Systematic Review and Network Meta-Analysis: Azilsartan Medoxomil Superiority Over Other Antihypertensives

A systematic literature review and network meta-analysis (2024) ranked azilsartan medoxomil 80 mg as the most efficacious treatment among 21 comparators for reducing office systolic BP, with a 93% probability of being the best intervention [1]. The analysis included ARBs, ACEIs, CCBs, and other classes [1]. As azilsartan mepixetil potassium is a prodrug of the same active moiety and is designed for enhanced efficacy [2], it is plausible that it retains similar rank-order potency, though direct comparative data are lacking.

Network Meta-analysis Antihypertensive Efficacy Systolic Blood Pressure

Physicochemical and Stability Profile of Azilsartan Mepixetil Potassium

Azilsartan mepixetil potassium is characterized by a molecular weight of 716.78 g/mol and exists as a solid at room temperature . It demonstrates sufficient stability for routine handling, remaining stable at ambient temperature for several days during shipping . Long-term storage requires -20°C (powder) or -80°C (in solution) to preserve integrity . While solubility data are not fully established, the compound may dissolve in DMSO, ethanol, or DMF . These parameters are essential for experimental planning and compound management.

Physicochemical Properties Stability Formulation

Azilsartan Mepixetil Potassium (CAS 2153458-32-1): Optimal Research and Preclinical Development Applications


Hypertension and Cardiovascular Research Models

Given its potent and sustained blood pressure-lowering effects inferred from azilsartan medoxomil studies [1] and its unique dual-release mechanism [2], azilsartan mepixetil potassium is well-suited for preclinical hypertension models, particularly in spontaneously hypertensive rats (SHR) or other validated systems. Its potential for synergistic action makes it an attractive tool for investigating novel antihypertensive therapies that combine AT1 receptor blockade with NO-mediated vasodilation [2].

Chronic Heart Failure and Diabetic Nephropathy Studies

The compound has been specifically highlighted for its potential in research addressing chronic heart failure and diabetic nephropathy [2]. The cardioprotective and renoprotective benefits observed with the parent azilsartan class [1] are expected to be amplified by the mepixetil prodrug's additional bioactive fragments [2], supporting its use in disease models where organ protection is a key endpoint.

Mechanistic Studies on Prodrug Activation and Synergistic Pharmacology

Azilsartan mepixetil potassium's unique design as a prodrug that releases both an ARB and hydroxyligustrazine/NO provides a valuable platform for exploring the pharmacokinetic and pharmacodynamic consequences of combinatorial release strategies [2]. This compound enables in-depth investigation into how co-delivery of a vasodilator and a receptor antagonist influences efficacy, duration of action, and side-effect profiles, offering insights not attainable with standard ARBs or simple combinations [2].

Formulation and Drug Delivery Research

The physicochemical properties and stability profile of azilsartan mepixetil potassium present opportunities for advanced formulation studies aimed at optimizing bioavailability and therapeutic windows. Researchers can explore novel delivery systems that leverage the compound's stability under various conditions, potentially leading to improved dosage forms for chronic hypertension management .

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